Platynecine 7,9-isovalerate diester

Description

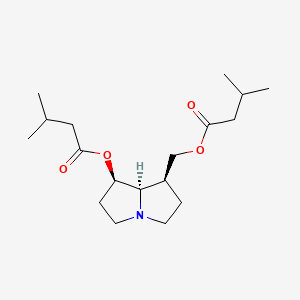

Platynecine 7,9-isovalerate diester is a pyrrolizidine alkaloid (PA) characterized by a platynecine base, a 1,2-saturated necine structure (non-toxic configuration due to the absence of a double bond at the 1,2-position) . The compound is esterified with isovaleric acid at positions 7 and 9, forming an open-ring diester configuration. Unlike dehydropyrrolizidine (DHP)-type PAs, which are reactive and associated with hepatotoxicity, platynecine derivatives are considered less toxic due to their saturated necine base . This compound falls under the tertiary-type PA category (495 compounds), distinct from N-oxide (84 compounds) or DHP-type (23 compounds) alkaloids .

Properties

CAS No. |

39818-21-8 |

|---|---|

Molecular Formula |

C18H31NO4 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

[(1S,7R,8R)-7-(3-methylbutanoyloxy)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-methylbutanoate |

InChI |

InChI=1S/C18H31NO4/c1-12(2)9-16(20)22-11-14-5-7-19-8-6-15(18(14)19)23-17(21)10-13(3)4/h12-15,18H,5-11H2,1-4H3/t14-,15-,18-/m1/s1 |

InChI Key |

QWVIUEDBSBMREI-IIDMSEBBSA-N |

Isomeric SMILES |

CC(C)CC(=O)OC[C@H]1CCN2[C@H]1[C@@H](CC2)OC(=O)CC(C)C |

Canonical SMILES |

CC(C)CC(=O)OCC1CCN2C1C(CC2)OC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platynecine 7,9-isovalerate diester typically involves the esterification of platynecine with isovaleric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the desired diester product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The use of high-purity starting materials and stringent quality control measures are essential to obtain a product that meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Platynecine 7,9-isovalerate diester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

Platynecine 7,9-isovalerate diester has several scientific research applications:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Platynecine 7,9-isovalerate diester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active metabolites that interact with cellular pathways. The pyrrolizidine core can bind to nucleic acids and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

Platynecine 7,9-isovalerate diester can be compared to other PAs based on necine base type , necic acid configuration , and esterification pattern :

Key Structural Insights :

- Necine Base : The saturated platynecine base reduces reactivity compared to unsaturated DHP-type PAs, which form toxic pyrrolic metabolites .

- Ester Configuration : Open-ring diesters (163 compounds) exhibit greater conformational flexibility than macrocyclic diesters (255 compounds), which may affect bioavailability .

Pharmacological and Toxicological Comparison

- Platynecine-7,9-senecioate : Demonstrates local anesthetic activity exceeding lidocaine and antihypertensive effects due to its dual esterification and necine base structure . This highlights the role of necic acid in modulating bioactivity.

- DHP-type PAs: Known for hepatotoxicity via metabolic activation to pyrrolic intermediates, causing DNA crosslinking and liver damage. Platynecine derivatives lack this pathway due to their saturated base .

- N-oxide PAs : Exhibit lower toxicity due to increased water solubility and reduced metabolic conversion to toxic intermediates .

Functional Group Impact

- Isovalerate vs. Senecioate Esters : Both are branched C5 acids, but senecioate’s α,β-unsaturation may enhance reactivity or binding affinity. This difference could explain the stronger local anesthetic activity of senecioate derivatives .

- Macrocyclic vs. Open-Ring Diesters : Macrocyclic PAs (e.g., senecionine) show higher rigidity and slower metabolic degradation, prolonging their biological effects compared to open-ring analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.